molecular formula C3H6O5S B3382747 Carboxymethyl methanesulfonate CAS No. 3586-50-3

Carboxymethyl methanesulfonate

Cat. No.: B3382747
CAS No.: 3586-50-3
M. Wt: 154.14 g/mol
InChI Key: RRFDQGMDVFAAGT-UHFFFAOYSA-N
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Description

Carboxymethyl methanesulfonate is a derivative of methanesulfonic acid . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . It is the simplest of the alkylsulfonic acids .


Synthesis Analysis

The synthesis of carboxymethyl compounds, such as carboxymethyl cellulose (CMC), involves the conversion of cellulose into an intermediate, which is then converted to CMC by deprotection, followed by etherification using NaOH and ClCH2COONa . The reaction parameters are optimized to achieve a maximum degree of substitution (DS) of 1.02 at 50 °C within 1 h with 0.95 M and 1.1 M concentration of NaOH and ClCH2COONa, respectively .


Molecular Structure Analysis

The molecular structure of carboxymethyl compounds like CMC is characterized by Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy . The 1H and 13C chemical shift assignment of the anhydroglucose units (AGUs) that comprise sodium carboxymethyl cellulose with a degree of substitution of 1.02 was performed using 2D NMR spectra obtained from COSY and TOCSY experiments .


Chemical Reactions Analysis

Methanesulfonic acid, a related compound, can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . The reactive nature of these molecules drives syntheses, allowing the catalysts, reagents, and reaction conditions to focus on the selectivity of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of carboxymethyl compounds like CMC are mainly dependent on the degree of substitution (DS), distribution pattern, and degree of polymerization (DP) . The rheological characterization of the 1-3% aqueous solution of optimized CMC product showed non-Newtonian pseudo-plastic behavior .

Mechanism of Action

While specific information on the mechanism of action of carboxymethyl methanesulfonate was not found, carboxymethyl cellulose, a related compound, binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors GLUT-1 .

Safety and Hazards

Methyl methanesulfonate, a related compound, is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause genetic defects, cancer, and damage to organs through prolonged or repeated exposure .

Future Directions

Carboxymethyl cellulose (CMC) is one of the most promising cellulose derivatives. It is now widely used in various advanced application fields, for example, food, paper, textile, and pharmaceutical industries, biomedical engineering, wastewater treatment, energy production, and storage . This article covers the insights of future CMC research that could guide researchers working in this prominent field .

Properties

IUPAC Name

2-methylsulfonyloxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O5S/c1-9(6,7)8-2-3(4)5/h2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFDQGMDVFAAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189410
Record name Acetic acid, ((methylsulfonyl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-50-3
Record name Glycolic acid, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboxymethyl methanesulfonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, ((methylsulfonyl)oxy)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methanesulfonyloxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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